Product packaging for Ethyl-d5 Butyrate(Cat. No.:CAS No. 38447-86-8)

Ethyl-d5 Butyrate

Cat. No.: B592390
CAS No.: 38447-86-8
M. Wt: 121.191
InChI Key: OBNCKNCVKJNDBV-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-d5 Butyrate (Ethyl-d5 Butanoate) is a deuterium-labeled analog of ethyl butyrate, a compound naturally occurring in fruits like pineapple and a key flavor enhancer in the food industry . This high-purity stable isotope is designed specifically for use as an internal standard in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling precise quantification and reliable tracking in complex biological and chemical matrices. In research applications, it is invaluable for studying the pharmacokinetics, metabolic pathways, and bioavailability of short-chain fatty acid esters and their derivatives. The replacement of five hydrogen atoms with deuterium results in a distinct isotopic signature without significantly altering the fundamental chemical or biological properties of the molecule, making it an essential tool for advanced analytical chemistry. Ethyl butyrate is an ester formed from ethanol and butyric acid , which is a short-chain fatty acid (SCFA) of significant physiological interest. Butyrate itself is a crucial microbial metabolite produced in the gut by bacterial fermentation of dietary fiber, and it plays vital roles in maintaining intestinal homeostasis, regulating immune function, and serving as a primary energy source for colonocytes . Research into butyrate has highlighted its therapeutic potential in inflammatory bowel disease (IBD), obesity, and diabetes . By utilizing this compound, researchers can accurately investigate the fate and effects of butyrate-containing compounds in model systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is supplied with a certificate of analysis to guarantee isotopic purity and chemical stability.

Properties

CAS No.

38447-86-8

Molecular Formula

C6H12O2

Molecular Weight

121.191

IUPAC Name

1,1,2,2,2-pentadeuterioethyl butanoate

InChI

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i2D3,4D2

InChI Key

OBNCKNCVKJNDBV-PVGOWFQYSA-N

SMILES

CCCC(=O)OCC

Synonyms

Butanoic Acid Ethyl-1,1,2,2,2-d5 Ester;  Butanoic Acid Ethyl-d5 Ester

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment Methodologies for Ethyl D5 Butyrate

Fundamental Principles of Ester Synthesis

The creation of esters, including ethyl butyrate (B1204436) and its deuterated analogues, is a cornerstone of organic chemistry. The most common methods involve the reaction of a carboxylic acid with an alcohol.

Fischer-Speier Esterification is a classic and widely used method that involves reacting a carboxylic acid (butyric acid) with an alcohol (ethanol or its deuterated counterpart) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mit.eduopenstax.orgthermofisher.comsciencerepository.org This is a reversible condensation reaction where a molecule of water is produced as a byproduct. mit.edu To drive the reaction toward the formation of the ester, the equilibrium must be shifted to the right. This is typically achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed. thermofisher.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. thermofisher.com

Transesterification is another key process for synthesizing esters. This reaction involves the transformation of one ester into another by reacting it with an alcohol. For instance, a different butyrate ester could be reacted with ethanol (B145695) in the presence of an acid or base catalyst to produce ethyl butyrate. Lipase-catalyzed transesterification has also been studied for the synthesis of ethyl butyrate, offering a biocatalytic alternative to traditional chemical methods. researchgate.netresearchgate.net

Enzymatic Synthesis utilizes enzymes, most commonly lipases, as catalysts. researchgate.netresearchgate.net Lipases can catalyze esterification in non-aqueous (solvent-free) or organic solvent systems, which is advantageous as water can lead to the reverse reaction (hydrolysis). researchgate.netmdpi.com This method is valued for its high selectivity and mild reaction conditions. Lipases from sources like Candida antarctica have been effectively used to synthesize ethyl butyrate from butyric acid and ethanol. researchgate.netprinceton.edu When the starting materials are from natural sources, this method can produce "natural" esters for the flavor and fragrance industry. researchgate.net

Deuteration Approaches for Esters and Related Molecules

Incorporating deuterium (B1214612) into a target molecule like ethyl butyrate can be achieved through several strategic approaches. The choice of method depends on the desired location of the deuterium atoms (regioselectivity) and the required level of isotopic enrichment. For ethyl-d5 butyrate, the deuterium atoms are specifically located on the ethyl moiety.

Direct Hydrogen-Deuterium Exchange (H-D Exchange) and Catalytic Deuteration

Direct H-D exchange involves swapping hydrogen atoms on a molecule with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). This is often facilitated by a catalyst. While this method can be effective, its regioselectivity can be challenging to control. For esters, the protons on the carbon atom alpha to the carbonyl group are the most acidic and, therefore, the most likely to exchange under typical acid or base-catalyzed conditions.

Recent research has explored various catalysts for the deuteration of carbonyl compounds. For example, the combination of the Lewis acid B(C₆F₅)₃ and D₂O has been shown to efficiently deuterate the α-position of bioactive carbonyl compounds with high levels of deuterium incorporation. google.com Other methods employ transition metal catalysts. Ruthenium pincer complexes, for instance, have been used for the selective α- and α,β-deuteration of alcohols using D₂O as the deuterium source. google.comchemdad.com While powerful, these methods would primarily target the butyrate portion of the molecule rather than the ethyl group required for this compound.

Synthesis Utilizing Deuterated Precursors

The most direct and regioselective method for preparing this compound is to use a deuterated starting material. In this case, the ideal precursor is ethanol-d5 (B126515) (CD₃CD₂OH), where the ethyl group is already fully deuterated. chemicalbook.comclearsynth.comosti.gov This precursor can then be reacted with non-deuterated butyric acid using standard esterification procedures.

The synthesis would typically follow the Fischer-Speier esterification pathway: CD₃CD₂OH + CH₃CH₂CH₂COOH ⇌ CH₃CH₂CH₂COOCD₂CD₃ + H₂O

This reaction is catalyzed by a strong acid (e.g., H₂SO₄) and driven to completion by removing the water formed. mit.eduthermofisher.com Using ethanol-d5 as the starting material ensures that the deuterium atoms are located exclusively on the ethyl group of the resulting ester, providing perfect regioselectivity. The synthesis of the ethanol-d5 precursor itself can be achieved through various established methods, often starting from highly deuterated small molecules. oup.comnih.gov The isotopic purity of the final this compound is directly dependent on the isotopic enrichment of the ethanol-d5 precursor used.

Chemoenzymatic and Biocatalytic Deuteration Routes

Chemoenzymatic strategies combine chemical and enzymatic steps to achieve a desired transformation. For this compound, a biocatalytic approach using lipases is highly attractive due to its specificity and mild reaction conditions, which can help preserve the isotopic label. researchgate.netresearchgate.net

The synthesis would involve the lipase-catalyzed esterification of butyric acid with ethanol-d5. researchgate.net Lipases, such as those from Candida antarctica (CALB) or Thermomyces lanuginosus, are effective catalysts for this reaction. princeton.edu The reaction is typically performed in a non-aqueous environment to prevent the enzyme from hydrolyzing the ester product. mdpi.com This biocatalytic method offers several advantages:

High Selectivity: Enzymes can be highly regioselective, ensuring the reaction occurs as intended without side reactions. mdpi.comprinceton.edu

Mild Conditions: The reaction proceeds at moderate temperatures, reducing the risk of side reactions or degradation of the product. rsc.org

"Green" Chemistry: Biocatalytic processes are often considered more environmentally friendly than traditional chemical syntheses.

A study on lipase-catalyzed synthesis of ethyl butyrate has demonstrated the application of the proton inventory technique using deuterated ethanol (CH₃CH₂OD) to elucidate the reaction mechanism, highlighting the compatibility of these enzymes with deuterated substrates. researchgate.net

Methodologies for Assessing Isotopic Purity and Regioselectivity of Deuteration

After synthesis, it is crucial to verify the isotopic enrichment and the precise location of the deuterium atoms. This is accomplished using a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net

Mass Spectrometry (MS) is the primary tool for determining the isotopic purity or the degree of deuterium incorporation. nih.govdoi.org High-resolution mass spectrometry (HR-MS) can distinguish between ions with very similar mass-to-charge ratios. researchgate.net In the mass spectrum of this compound, the molecular ion peak will be shifted by +5 mass units compared to its non-deuterated counterpart. By analyzing the relative intensities of the isotopic cluster of peaks (from the M+0 molecule containing no deuterium to the M+5 fully deuterated molecule), the average isotopic enrichment can be accurately calculated. nih.govresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate the analyte from any impurities before detection. researchgate.netdoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the regioselectivity of deuteration—that is, confirming the exact position of the deuterium atoms within the molecule. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons (a quartet and a triplet) would be absent or significantly reduced in intensity, providing strong evidence of successful deuteration at those positions. nih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of the deuteration sites.

¹³C NMR (Carbon-13 NMR): Carbons bonded to deuterium exhibit characteristic changes in their ¹³C NMR signals. The signal is split into a multiplet due to C-D coupling, and it experiences an upfield isotopic shift compared to a carbon bonded to a proton. This provides further confirmation of the deuteration sites.

The following table summarizes and compares the key analytical methods used for the characterization of this compound.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Deuteration increases the molecular weight.Isotopic enrichment, degree of deuteration, molecular formula confirmation. researchgate.netnih.govHigh sensitivity, requires very small sample amounts, can be coupled to chromatography (LC/GC-MS) for mixture analysis. doi.orgDoes not directly provide the specific location (regioselectivity) of the deuterium atoms.
¹H NMR Spectroscopy Detects the magnetic properties of hydrogen-1 nuclei.Disappearance of signals confirms the location of deuterium substitution.Provides clear structural information, universally available.Indirect detection of deuterium; interpretation can be complex if deuteration is incomplete.
²H NMR Spectroscopy Directly detects the magnetic properties of deuterium nuclei.Confirms the presence and chemical environment (location) of deuterium atoms.Direct and unambiguous detection of deuteration sites.Lower sensitivity and resolution compared to ¹H NMR; requires specialized probes.
¹³C NMR Spectroscopy Detects the magnetic properties of carbon-13 nuclei.Shows C-D coupling and isotopic shifts for carbons attached to deuterium, confirming deuteration sites.Provides clear structural information about the carbon skeleton and deuteration sites.Low natural abundance of ¹³C results in lower sensitivity; requires longer acquisition times.

Together, these synthetic and analytical methodologies enable the precise creation and verification of this compound, a critical compound for advanced scientific research.

Advanced Analytical and Spectroscopic Characterization of Ethyl D5 Butyrate

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation and analysis of ethyl-d5 butyrate (B1204436), particularly in complex mixtures. Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis

GC-MS is a powerful tool for the analysis of volatile compounds like ethyl-d5 butyrate. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards. usp.br this compound is an ideal internal standard for the quantification of ethyl butyrate and other related esters in various matrices, including wine and biological samples. researchgate.netmdpi.com In a typical IDMS workflow, a known amount of this compound is added to a sample containing the analyte of interest (the non-deuterated ethyl butyrate). The sample is then processed and analyzed by GC-MS. By comparing the signal intensities of the deuterated standard and the native analyte, the concentration of the native analyte can be determined with high precision and accuracy. This method effectively compensates for sample loss during preparation and variations in instrument response. researchgate.net For instance, a method for quantifying 32 apolar esters in wine utilized this compound as an internal standard, demonstrating satisfactory repeatability, reproducibility, and sensitivity. researchgate.net

Application of this compound in IDMSMatrixKey FindingsReference
Quantification of apolar estersWineMethod showed good repeatability (RSD < 11.2%), reproducibility (RSD < 15%), and sensitivity (LOQ as low as 0.4 ng/L). researchgate.net
Analysis of impact odorantsReduced Alcohol WinesUsed as part of an internal standard mix for the quantitation of various volatile compounds. mdpi.com
Simultaneous measurement of ethanol (B145695) and ethyl-d5 alcoholSerumDeveloped a stable isotope GC-MS method to study first-pass metabolism of ethanol. nih.gov nih.gov

A phenomenon known as the chromatographic isotope effect can be observed when analyzing deuterated compounds like this compound by GC-MS. nih.govmdpi.com Deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts. nih.govmdpi.com This effect is attributed to the differences in intermolecular interactions between the analyte and the stationary phase of the GC column. nih.gov The larger size of deuterium (B1214612) atoms compared to hydrogen atoms can weaken the interaction with the stationary phase, leading to earlier elution. nih.gov The magnitude of this effect can vary depending on the number and position of the deuterium atoms in the molecule. nih.govmdpi.com While this effect is generally small, it is an important consideration for accurate identification and quantification, especially when baseline separation of the deuterated standard and the native analyte is required.

Quantitative Applications via Isotopic Dilution Mass Spectrometry (IDMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) Adaptations for Deuterated Esters

While GC-MS is well-suited for volatile esters, LC-MS provides a valuable alternative for the analysis of less volatile or thermally labile deuterated esters. In recent years, LC-MS/MS methods have been developed for the quantitative analysis of various esters in complex biological matrices like serum and urine. nih.govwaters.com These methods often employ deuterated internal standards, such as ethyl-d5 glucuronide and ethyl-d5 sulfate, to ensure accuracy and precision. waters.comrestek.comsciex.com The use of deuterated standards in LC-MS helps to correct for matrix effects, which are common in biological samples and can interfere with accurate quantification. restek.com Furthermore, advancements in LC technology, such as multidimensional liquid chromatography, allow for online solvent exchange with deuterated solvents, facilitating direct coupling to NMR for structural elucidation without the need for sample drying. polimi.itresearchgate.net

Spectroscopic Characterization of Deuterated Isotopologues

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of deuterated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules and for determining the extent and position of isotopic labeling. rsc.org For this compound, both ¹H NMR and ²H NMR can be employed.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group would be absent or significantly reduced in intensity, confirming the incorporation of deuterium at these positions. vulcanchem.comsciepub.com The predicted ¹H NMR spectrum would show the loss of signals typically found for the ethyl group protons. vulcanchem.com

²H NMR (Deuterium NMR) is particularly useful for directly observing the deuterium nuclei. sigmaaldrich.com It provides information about the chemical environment of the deuterium atoms, confirming their location within the molecule. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.com This technique is highly effective for quantifying the level of deuterium enrichment. sigmaaldrich.com

The following table summarizes the expected NMR spectral data for ethyl butyrate, which can be used as a reference for interpreting the spectra of its deuterated isotopologue.

NucleusChemical Shift (ppm)MultiplicityCorresponding ProtonsReference
¹H~4.1Quartet-O-CH₂- chemicalbook.com
¹H~2.2Triplet-CO-CH₂- chemicalbook.com
¹H~1.6Sextet-CH₂-CH₂-CH₃ chemicalbook.com
¹H~1.2Triplet-CH₂-CH₃ chemicalbook.com
¹H~0.9Triplet-CH₂-CH₃ chemicalbook.com

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Modes

The introduction of deuterium into the ethyl group of ethyl butyrate results in noticeable shifts in its vibrational spectra, a phenomenon rooted in the principles of the harmonic oscillator model in quantum mechanics. libretexts.org The vibrational frequency of a bond is dependent on its force constant and the reduced mass of the connected atoms. libretexts.org As deuterium is heavier than hydrogen, its substitution increases the reduced mass, leading to a decrease in the vibrational frequencies of the associated bonds. libretexts.orgunam.mx

In the infrared (IR) spectrum of this compound, the most significant alterations are seen in the C-D stretching region. Typically, C-H stretching vibrations are found between 2850 and 3000 cm⁻¹. cdnsciencepub.com For this compound, these are replaced by C-D stretching vibrations at lower frequencies, generally in the 2100–2250 cm⁻¹ range. cdnsciencepub.com This "redshift" is a clear indicator of successful deuteration. ajchem-a.com Bending and rocking vibrations involving the deuterated ethyl group are also shifted to lower wavenumbers. libretexts.org

Raman spectroscopy offers complementary data, particularly for symmetric vibrations that might be weak or absent in the IR spectrum. libretexts.org While C-D stretching bands are also present in the Raman spectrum, this technique provides a more comprehensive vibrational profile of the molecule. researchgate.net

Table 1: Comparison of Expected Vibrational Frequencies (cm⁻¹) for Ethyl Butyrate and this compound This interactive table provides a comparison of the expected vibrational frequencies for the C-H and C-D bonds in ethyl butyrate and its deuterated isotopologue.

Vibrational Mode Ethyl Butyrate (C-H) (cm⁻¹) This compound (C-D) (cm⁻¹)
C-H/C-D Stretching 2850–3000 2100–2250
CH₂/CD₂ Scissoring ~1465 Lower Frequency
CH₃/CD₃ Umbrella Mode ~1375 Lower Frequency
CH₂/CD₂ Rocking ~735 Lower Frequency

Note: The exact frequencies can be influenced by the molecular environment and instrumental conditions.

Rotational and Microwave Spectroscopy for Precise Molecular Parameters of Isotopologues

Rotational and microwave spectroscopy are high-precision techniques used to determine the structural parameters of molecules in the gas phase. ajchem-a.com By analyzing the transition frequencies between rotational energy levels, the moments of inertia can be calculated with exceptional accuracy. ajchem-a.com For a molecule like ethyl butyrate, which possesses conformational flexibility, these methods can differentiate between various conformers and elucidate their precise geometries. rsc.org

The substitution of hydrogen with deuterium in this compound alters the mass distribution of the molecule, thereby changing its moments of inertia. This leads to shifts in the rotational transition frequencies when compared to the non-deuterated version. ajchem-a.com The analysis of the microwave spectra of both the parent molecule and its deuterated isotopologues enables the precise determination of atomic coordinates. rsc.org

Table 2: Illustrative Rotational Constants for Ethyl Butyrate Isotopologues This interactive table presents hypothetical rotational constants to demonstrate the expected changes upon deuteration.

Isotopologue A (MHz) B (MHz) C (MHz)
Ethyl Butyrate 4589.12 1245.67 1023.45
This compound 4210.55 1189.32 987.61

Note: This table contains hypothetical data to illustrate the expected decrease in rotational constants upon deuteration. Actual values must be determined experimentally.

Mass Spectrometry for Comprehensive Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Isotopologues

High-resolution mass spectrometry (HRMS) is indispensable for characterizing isotopically labeled compounds such as this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with high precision, making it possible to determine the elemental composition of a molecule and its fragments. researchgate.netlcms.cz

The replacement of five hydrogen atoms with deuterium in this compound (C₆H₇D₅O₂) leads to a notable increase in its monoisotopic mass compared to unlabeled ethyl butyrate (C₆H₁₂O₂). nist.govnih.gov The theoretical exact mass of the molecular ion [M]⁺ of ethyl butyrate is 116.08373 u, while for this compound, it is 121.11511 u. nist.gov HRMS instruments can easily resolve this mass difference. researchgate.net

HRMS is also crucial for assessing the isotopic purity of this compound by identifying and quantifying the presence of partially deuterated isotopologues or any remaining unlabeled compound. nih.govmit.edu

Table 3: Theoretical Exact Masses of Ethyl Butyrate and this compound Molecular Ions This interactive table shows the theoretical monoisotopic masses of the molecular ions for both ethyl butyrate and its d5-labeled counterpart.

Species Formula Theoretical Monoisotopic Mass (u)
Ethyl Butyrate [M]⁺ C₆H₁₂O₂ 116.08373
This compound [M]⁺ C₆H₇D₅O₂ 121.11511

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Species

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of ions, which provides valuable structural information. nih.govresearchgate.net In an MS/MS experiment, a precursor ion is selected, fragmented through methods like collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net

The fragmentation patterns of ethyl butyrate are well-known and include processes like McLafferty rearrangement and alpha-cleavage. uni-saarland.deneu.edu.tr Deuteration of the ethyl group in this compound alters the m/z values of fragments containing this group, which helps in elucidating the fragmentation mechanisms. nih.govacs.org

For instance, alpha-cleavage next to the carbonyl group in ethyl butyrate can produce an acylium ion [CH₃(CH₂)₂CO]⁺ at m/z 71.0497. uni-saarland.de This fragment's mass remains unchanged in the MS/MS spectrum of this compound. However, fragments that include the deuterated ethyl group will exhibit a mass shift. Comparing the MS/MS spectra of both labeled and unlabeled compounds confirms these fragmentation pathways. nih.gov

Table 4: Predicted Key Fragment Ions in MS/MS of Ethyl Butyrate and this compound This interactive table outlines the predicted major fragment ions for both ethyl butyrate and this compound, highlighting the impact of deuteration on their mass-to-charge ratios.

Precursor Ion Fragmentation Pathway Fragment Ion Formula Fragment Ion m/z (Ethyl Butyrate) Fragment Ion m/z (this compound)
[C₆H₁₂O₂]⁺ / [C₆H₇D₅O₂]⁺ Alpha-cleavage [CH₃(CH₂)₂CO]⁺ 71.0497 71.0497
[C₆H₁₂O₂]⁺ / [C₆H₇D₅O₂]⁺ C-O bond cleavage [C₂H₅O]⁺ / [C₂D₅O]⁺ 45.0335 50.0649
[C₆H₁₂O₂]⁺ / [C₆H₇D₅O₂]⁺ McLafferty rearrangement [C₃H₆O₂]⁺ 74.0368 74.0368

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis in Non-Biological Matrices

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of chemical compounds within a sample by acquiring mass spectra from numerous points across its surface. researchgate.netbmbreports.org While frequently applied in biological contexts, MSI is equally valuable for analyzing non-biological matrices such as polymers and other materials. umich.eduresearchgate.net

For a semi-volatile compound like this compound, MSI techniques that operate under vacuum, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can map its distribution on a surface or within a thin film. galaxyproject.orgresearchgate.net For example, MSI can be used to study the diffusion of this compound into a polymer, generating a chemical image that shows its concentration gradient. acs.org

MSI can also be used for analyzing surface contamination, where this compound could serve as an internal standard to quantify contaminants across a surface. diva-portal.org The choice of MSI technique depends on the specific requirements of the analysis, with ToF-SIMS offering high spatial resolution and surface sensitivity, and MALDI-MSI being suitable for analyzing compounds integrated into a matrix. bmbreports.orgresearchgate.net

Applications in Chemical Reaction Mechanism Elucidation and Tracing Studies

Investigation of Esterification and Transesterification Reaction Dynamics

The synthesis of esters, such as ethyl butyrate (B1204436), can be achieved through esterification and transesterification reactions. wikipedia.orgsolubilityofthings.com Ethyl-d5 butyrate is instrumental in studying the kinetics and mechanisms of these reactions. In a transesterification reaction, one ester is converted into another by exchanging the -OR group. masterorganicchemistry.com This process can be catalyzed by acids or bases. masterorganicchemistry.com

For instance, the kinetics of lipase-catalyzed transesterification for the synthesis of ethyl butyrate have been investigated, revealing a Ping-Pong Bi-Bi mechanism with competitive inhibition by the substrates. nih.govebi.ac.uk By using this compound, researchers can precisely track the movement of the ethyl group and elucidate the step-by-step mechanism of the enzymatic reaction. The difference in mass between the deuterated and non-deuterated ethyl groups allows for clear differentiation in mass spectrometry analysis, confirming the exchange of alkoxy groups.

In a model reaction for biodiesel production, the transesterification of ethyl butyrate with methanol (B129727) was studied using MgO/CaO catalysts. researchgate.net The use of this compound in such a system would enable a detailed examination of the catalytic cycle and the role of the catalyst in activating the reactants.

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies in Organic Reactions

The deuterium kinetic isotope effect (KIE) is a primary method for determining the rate-limiting step of a reaction and elucidating its transition state structure. wikipedia.org The KIE is the ratio of the rate constant of a reaction with a light isotope (like hydrogen) to the rate constant of the same reaction with a heavy isotope (like deuterium). wikipedia.org A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step. snnu.edu.cn

The use of this compound allows for the precise measurement of KIEs in reactions involving the ethyl group. For example, in an oxidation reaction where a C-H bond on the ethyl group is cleaved, substituting it with a C-D bond would slow down the reaction if this step is rate-limiting. This has been demonstrated in studies of monoamine oxidase (MAO) mediated oxidation, where deuterium substitution has been used to slow down reaction rates. nih.gov

Conversely, an inverse KIE (kH/kD < 1) can also provide valuable mechanistic information, often suggesting a change in hybridization from sp2 to sp3 at the reaction center in the transition state. rutgers.edu The measurement of KIEs using this compound can be performed by comparing the reaction rates of the deuterated and non-deuterated compounds in separate experiments or through competition experiments. wikipedia.org

Mechanistic Studies of Chemical Transformation Pathways

This compound is a valuable tracer for studying the complex pathways of chemical transformations. By labeling the ethyl group, scientists can follow its fate through a series of reactions, identifying intermediates and final products. This approach is crucial for understanding reaction mechanisms in detail.

For example, in the study of the autoxidation of organic molecules, tracking the labeled fragments can help to piece together the degradation pathway. researchgate.net Similarly, in organometallic reactions, deuterium labeling can help to distinguish between different proposed mechanisms, such as those involving oxidative addition or reductive elimination. rutgers.edu

Tracing Environmental and Biochemical Pathways

The application of isotopically labeled compounds like this compound extends to tracing the fate of substances in complex environmental and biological systems.

Atmospheric Fate and Degradation Mechanisms of Volatile Organic Compounds (VOCs)

Ethyl butyrate is a volatile organic compound (VOC) that can be released into the atmosphere from various sources. nih.gov VOCs participate in atmospheric photochemical reactions, contributing to the formation of ground-level ozone and other secondary pollutants. epa.gov The atmospheric degradation of VOCs is primarily initiated by reaction with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). researchgate.net

By using this compound in smog chamber experiments, atmospheric chemists can study the degradation pathways of this ester. The deuterated ethyl group acts as a label, allowing for the identification of reaction products using techniques like mass spectrometry. This helps in constructing detailed degradation mechanisms and determining the atmospheric lifetime of the compound. The kinetic isotope effect can also provide insights into the initial reaction step, for instance, whether it involves hydrogen abstraction from the ethyl group.

ParameterDescription
Primary Degradation Pathway Reaction with hydroxyl radicals (•OH) during the day.
Secondary Degradation Pathway Reaction with nitrate radicals (NO3•) at night.
Key Reaction Type Hydrogen abstraction from the C-H bonds of the ethyl and butyryl groups.

Microbial Metabolism and Biodegradation Pathways of Esters

The biodegradation of esters in the environment is a critical process for carbon cycling. Microorganisms can utilize esters as a source of carbon and energy. dntb.gov.ua Studies on the microbial degradation of butyrate have shown that it can be metabolized through various pathways, including those leading to methane (B114726) production. nih.gov

Using this compound, researchers can trace the metabolic fate of the ethyl group within microbial cells. This can reveal whether the ester is first hydrolyzed to ethanol (B145695) and butyric acid before further metabolism, or if the molecule is transformed as a whole. For example, studies on the degradation of other esters have identified specific enzymes and genes involved in the process. researchgate.net Similar studies with this compound could identify the specific enzymes responsible for its breakdown.

Organism TypePotential Role in Degradation
Bacteria Species of Pseudomonas and Bacillus are known to degrade various organic compounds, including esters. mdpi.com
Fungi Certain fungi possess esterases that can hydrolyze ethyl butyrate.
Anaerobic Consortia In anaerobic environments, a community of microorganisms can work together to break down the compound. nih.gov

Photochemical and Hydrolytic Degradation Studies in Aqueous and Soil Environments

In aqueous and soil environments, ethyl butyrate can undergo degradation through hydrolysis and photochemical reactions. usgs.gov Hydrolysis, the reaction with water, can be abiotic or biotic (enzyme-catalyzed) and leads to the formation of ethanol and butyric acid. researchgate.net Photochemical degradation involves the absorption of sunlight, which can lead to the breakdown of the molecule. researchgate.net

The use of this compound in these studies allows for a clear distinction between the degradation of the parent compound and the formation of products. For instance, by monitoring the appearance of d5-ethanol in the water, the rate of hydrolysis can be accurately determined. Similarly, in photolysis experiments, the labeled products can be identified to understand the photochemical reaction pathways. The stability of the C-D bond compared to the C-H bond can also provide information on whether bond cleavage at the ethyl group is a primary photochemical process.

Degradation ProcessKey FactorsProducts
Hydrolysis pH, temperature, microbial activityd5-Ethanol and Butyric Acid
Photolysis Wavelength and intensity of light, presence of photosensitizersVarious smaller organic molecules

Research Applications in Food and Aroma Science

Utilization as Internal Standards for Quantitative Analysis of Flavor Compounds

Ethyl-d5 butyrate (B1204436) is frequently employed as an internal standard in the quantitative analysis of volatile flavor compounds in various food and beverage products, most notably in wine. laffort.comnih.govresearchgate.net When analyzing the intricate aroma profiles of wines, which can contain hundreds of different volatile molecules, accuracy is paramount. The use of a deuterated internal standard like ethyl-d5 butyrate helps to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies or injection volume differences. researchgate.net

In a typical workflow, a known amount of this compound is added to the sample before extraction. laffort.com Because it is chemically almost identical to the non-labeled flavor compounds being analyzed, it behaves similarly during the extraction and chromatographic separation processes. However, due to its higher mass, it can be distinguished from the target analytes by the mass spectrometer. By comparing the detector response of the target analyte to that of the known concentration of the internal standard, a precise quantification can be achieved. researchgate.net

This methodology has been successfully applied to quantify a wide range of esters in wine, including fatty acid ethyl esters, higher alcohol acetates, and ethyl esters of branched acids. laffort.com For instance, a mixture of this compound, ethyl-d5 hexanoate, ethyl-d5 octanoate, and ethyl-d5 cinnamate (B1238496) has been used to quantify 32 different apolar esters in red wines. laffort.comresearchgate.net The specificity provided by these deuterated standards allows for satisfactory repeatability, reproducibility, and accuracy in the measurements. researchgate.net

Table 1: Application of this compound as an Internal Standard

Food/Beverage Analytical Method Target Compounds Research Focus
Red Wine HS-SPME-GC-MS 32 apolar esters (e.g., ethyl fatty acid esters, higher alcohol acetates) Quantifying the impact of different yeast/lactic acid bacteria combinations on the aromatic profile. laffort.com
Reduced Alcohol Wines HS-SPME-GC-MS Impact odorants (e.g., ethyl esters, phenols) Optimizing SPME methods for the analysis of key aroma compounds. nih.gov
Cider HS-SPME-GC-MS Fatty acid ethyl esters (e.g., ethyl propanoate, ethyl hexanoate) Characterizing the aroma profiles produced by different Saccharomyces yeast strains. mdpi.com
Wine (General) HS-SPME-GC-MS Apolar esters Developing and validating specific methods for the quantitative determination of wine esters. researchgate.net
Grape Must GC-MS Esters Evaluating the effect of ohmic heating as a pre-fermentary process on wine composition.

Studies on Flavor Compound Stability and Degradation Kinetics in Food Systems

Understanding the stability of flavor compounds is crucial for maintaining the sensory quality of food products throughout their shelf life. Isotope labeling, using compounds like this compound, is a powerful technique for studying the degradation kinetics of flavors. acs.orgresearchgate.net By introducing a labeled version of a flavor compound into a food system, researchers can accurately track its degradation over time, even in the presence of the naturally occurring unlabeled compound.

This approach allows for the elucidation of degradation pathways and the calculation of kinetic parameters, such as reaction rates and activation energies. scispace.com For example, studies on the degradation of bitter-tasting iso-α-acids in beer have utilized ¹⁸O stable isotope labeling to uncover the specific mechanisms of their transformation. acs.orgresearchgate.net Similarly, deuterated standards can be used to monitor the stability of esters like ethyl butyrate during processing and storage.

Factors such as temperature, pH, and the presence of other components in the food matrix can significantly influence the stability of flavor compounds. mdpi.comresearchgate.net For instance, high-pressure processing has been shown to decrease the concentration of esters, including ethyl butyrate, in blended fruit juices. mdpi.com By using this compound as an internal standard, the loss of its non-labeled counterpart can be accurately quantified, providing valuable data for process optimization and shelf-life prediction.

Mechanistic Investigations of Enzymatic and Fermentative Aroma Compound Formation

The characteristic aromas of many fermented foods and beverages, such as cheese, wine, and beer, are the result of complex biochemical pathways involving microbial enzymes. nih.govmdpi.com Ethyl butyrate, with its fruity aroma, is a key contributor to the flavor profile of many of these products. mdpi.comunirioja.esmdpi.com Stable isotope-labeled precursors and standards, including this compound, are instrumental in unraveling the mechanisms of its formation.

In fermentation studies, researchers can introduce labeled substrates, such as deuterated ethanol (B145695) or butyric acid, into the system and then use mass spectrometry to track the incorporation of the deuterium (B1214612) label into the final product, ethyl butyrate. This allows for the identification of the specific precursors and the elucidation of the enzymatic reactions involved in its synthesis. ebi.ac.uk For example, studies on wine fermentation have shown that the production of ethyl esters is influenced by the yeast strain and fermentation conditions. nih.govunirioja.es

By using this compound as an internal standard, the amount of newly synthesized ethyl butyrate can be accurately quantified, providing insights into the efficiency of different microbial strains or fermentation conditions in producing desirable aroma compounds. mdpi.com This knowledge can then be applied to select specific yeast strains or to modify fermentation parameters to enhance the formation of specific flavor profiles in the final product. nih.gov

Computational and Theoretical Investigations of Ethyl D5 Butyrate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to determining the equilibrium geometries, conformational landscapes, and electronic nature of molecules. For ethyl butyrate (B1204436) and its isotopologues, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed. researchgate.net

Studies on the non-deuterated analogue, ethyl butyrate, have revealed a complex conformational space. researchgate.net At least two distinct conformers, one with Cₛ symmetry and another with C₁ symmetry, have been identified as low-energy structures in the gas phase. researchgate.netdiva-portal.org The calculation of the C₁ conformer's structure has proven to be particularly challenging, with its geometry, especially the dihedral angle near the carbonyl group, being highly sensitive to the chosen level of theory and basis set. researchgate.netresearchgate.net For instance, different methods, such as B3LYP-D3, ωB97X-D, and MP2, can yield inconsistent values for this angle, which in turn significantly impacts the predicted rotational constants. researchgate.net

The process for investigating ethyl-d5 butyrate would follow the same computational protocols. The substitution of hydrogen with deuterium (B1214612) primarily affects the atomic mass, which has a negligible effect on the electronic structure and the potential energy surface governing the molecular geometry. Therefore, the equilibrium bond lengths and angles of this compound are predicted to be nearly identical to those of its standard counterpart. The primary influence of deuteration is on the vibrational properties of the molecule due to the mass change.

The reliability of quantum chemical calculations for complex organic molecules is well-established, providing a robust framework for interpreting molecular structure and properties. researchgate.netaip.org

Table 1: Comparison of Theoretical Methods for Ethyl Butyrate Conformer Calculation This table is based on findings for the non-deuterated analogue, ethyl butyrate, and illustrates the typical computational approaches that would be applied to this compound.

Computational MethodBasis SetKey Findings & ChallengesReference
MP26-311++G(d,p)Problematic for accurately predicting the rotational constants of the lowest energy C₁ conformer. researchgate.net
B3LYP-D36-311++G(d,p)Provides an alternative DFT approach, but results can be inconsistent with other methods for certain structural parameters. researchgate.net
ωB97X-D6-311G(d,p)Another DFT functional used for benchmarking; highlights the sensitivity of the structure to the computational method. researchgate.net

Molecular Dynamics Simulations to Understand Isotopic Effects on Molecular Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into molecular behavior and dynamics. When applied to this compound, MD simulations can elucidate the consequences of isotopic substitution on its dynamic properties.

The primary effect of replacing hydrogen with deuterium in a simulation is the increase in the mass of the corresponding atoms. This has several consequences:

Slower Dynamics: The deuterated ethyl group will exhibit slower translational and rotational motion compared to a standard ethyl group at the same temperature. Its atoms will move more sluggishly due to their increased inertia.

Altered Vibrational Frequencies: The fundamental vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Consequently, C-D bonds vibrate at a lower frequency than C-H bonds. This change in vibrational dynamics is a key isotopic effect. nih.gov

Zero-Point Energy (ZPE) Differences: The heavier mass of deuterium leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. nih.gov This makes the C-D bond effectively stronger and more stable, a phenomenon that underpins the deuterium kinetic isotope effect (KIE), where reactions involving C-D bond cleavage are slower than those involving C-H bond cleavage. diva-portal.orgnih.gov

While direct MD simulation studies focused solely on the molecular behavior of this compound are not widely available, the principles are well-understood from general studies of isotope effects and simulations of related systems. mdpi.comresearchgate.net For example, simulations can be used to generate molecular configurations that can then be subjected to higher-level quantum mechanics/molecular mechanics (QM/MM) calculations to analyze properties like kinetic isotope effects in enzymatic reactions. diva-portal.org

Prediction of Spectroscopic Parameters and Isotopic Shifts

A significant application of computational chemistry is the prediction of spectroscopic parameters, which is invaluable for interpreting experimental spectra and identifying molecules. For this compound, calculations can predict how its spectra will differ from that of the standard isotopologue.

Vibrational Spectroscopy (IR and Raman): The most dramatic effect of deuteration is seen in vibrational spectra. The substitution of the five hydrogens on the ethyl group with deuterium will cause significant shifts in the frequencies of the vibrational modes involving these atoms. Specifically, the C-D stretching and bending vibrations occur at substantially lower wavenumbers than the corresponding C-H vibrations. This principle has been confirmed in both experimental and computational studies of other deuterated esters, such as methyl acetate (B1210297) and methyl laurate, as well as deuterated formic acid. researchgate.netcdnsciencepub.comresearchgate.net

Table 2: Typical Isotopic Shifts in Vibrational Frequencies This table provides a generalized comparison of C-H versus C-D vibrational frequencies to illustrate the shifts expected in this compound.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)Reference
C-H/C-D Stretch~2900-3000~2100-2200 nih.gov
-CH₂-/-CD₂- Scissor~1450-1470Lower, shifted value researchgate.net
-CH₃/-CD₃ Bending~1375-1450Lower, shifted value researchgate.net

Rotational Spectroscopy (Microwave): Rotational spectroscopy is highly sensitive to the mass distribution of a molecule. The rotational constants (A, B, C) of a molecule are inversely proportional to its moments of inertia. Replacing five hydrogen atoms with heavier deuterium atoms will increase the moments of inertia of this compound, leading to a predictable decrease in its rotational constants compared to the non-deuterated form. mdpi.com High-level quantum chemical calculations can predict these constants, although, as noted for ethyl butyrate, achieving high accuracy can be challenging and requires careful selection of the computational method. researchgate.netacs.org The accurate prediction of these constants is crucial for guiding the assignment of complex rotational spectra.

Future Perspectives and Emerging Research Directions

Development of Advanced and Sustainable Deuteration Methodologies

The synthesis of deuterated compounds, including esters like Ethyl-d5 Butyrate (B1204436), is moving towards more efficient, selective, and environmentally sustainable methods. Historically, the incorporation of deuterium (B1214612) has often relied on harsh reaction conditions or expensive precious metal catalysts. digitellinc.com Current research aims to overcome these limitations by developing innovative catalytic and biocatalytic approaches.

Recent breakthroughs include the development of catalytic deuteration methods that operate under mild conditions. digitellinc.com These protocols offer rapid access to a variety of deuterated molecules and are applicable to the late-stage deuteration of complex structures. digitellinc.com A significant area of focus is the use of earth-abundant metal catalysts and non-precious metal catalysts, such as iron, to perform Hydrogen Isotope Exchange (HIE) reactions, which reduces the cost and environmental impact of synthesis. researchgate.net Furthermore, methods utilizing D₂O as a benign and cost-effective deuterium source are gaining prominence. researchgate.netnih.govacs.org

Biocatalysis presents a powerful and sustainable alternative for deuterium incorporation. nih.gov Enzymes exhibit high activity and selectivity under mild reaction conditions, offering precise and stereoselective deuteration. nih.govnih.gov For instance, research has demonstrated the use of enzymes to catalyze the deuteration of α-amino acids and their corresponding methyl esters with high efficiency. nih.gov Light-driven enzymatic processes, such as using an engineered photodecarboxylase, have also been developed for the decarboxylative deuteration of carboxylic acids, showcasing the potential of biocatalysis in creating complex deuterated molecules sustainably. nih.gov

These advanced methodologies are summarized in the table below, highlighting the shift from traditional techniques to more sustainable practices.

MethodologyCatalyst/SystemDeuterium SourceKey Advantages
Catalytic H/D Exchange Earth-abundant metals (e.g., Iron)D₂O, D₂ gasReduced cost, lower environmental impact, high applicability. digitellinc.comresearchgate.net
Reductive Deuteration Single-electron donors (e.g., SmI₂)D₂OHigh functional group tolerance, high deuterium incorporation. researchgate.net
Biocatalytic Deuteration Enzymes (e.g., SxtA AONS, Photodecarboxylase)D₂OHigh stereoselectivity, mild reaction conditions, sustainability. nih.govnih.gov
Organocatalysis Small organic molecules (e.g., 2-hydroxynicotinaldehyde)D₂OLow catalyst loading, mild conditions, wide substrate compatibility. acs.org

The ongoing development of these methods promises to make deuterated compounds like Ethyl-d5 Butyrate more accessible and affordable, thereby expanding their use in a wider range of scientific and industrial applications. digitellinc.comwiseguyreports.com

Integration of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The utility of this compound as an internal standard is intrinsically linked to the analytical techniques used for its detection and quantification. Advances in analytical instrumentation are continuously improving the resolution and sensitivity with which isotopically labeled compounds can be measured. The combination of stable isotope labeling with high-resolution mass spectrometry (HRMS) is a particularly powerful approach for the non-targeted analysis of complex samples. nih.gov

Novel workflows are being developed to leverage the unique isotopic signatures of deuterated standards. For example, stable isotope labeling (SIL)-based metabolomics workflows can better extract signals from biological sources, improve metabolite annotation, and enable metabolome-wide internal standardization. nih.gov This helps to overcome common challenges in untargeted metabolomics, such as the high proportion of signals derived from non-biological sample components. nih.gov Bioinformatics tools are also being created to automatically process the vast amount of data generated in LC-HRMS analyses, reliably pairing hydrogen- and deuterium-labeled peaks and removing false chemical features. nih.gov

Beyond mass spectrometry, other techniques are being integrated with isotopic labeling for new applications. Stable Isotope Raman Microspectroscopy (SIRM), for example, allows researchers to trace the incorporation of deuterium from labeled materials, such as microplastics, into the biomass of microbial cells at a single-cell level. acs.org This provides qualitative and quantitative information on biodegradation processes. acs.org Advanced analytical setups, such as those that couple gas chromatography with dual detection systems like a mass selective detector (MSD) and a flame ionization detector (FID), allow for a more comprehensive analysis of complex mixtures where deuterated standards like ethyl 3-methylbutyrate-d2 are used. vulcanchem.com

The table below outlines some of these integrated analytical approaches.

Analytical TechniqueLabeling StrategyApplicationKey Benefits
LC-HRMS Stable Isotope Labeling (SIL)Untargeted MetabolomicsImproved signal extraction, enhanced metabolite annotation, global internal standardization. nih.gov
HPLC-HRMS H/D Isotopic Methyl LabelingNontargeted analysis of water samplesAutomated extraction of labeled chemicals, high accuracy and efficiency. nih.gov
Raman Microspectroscopy Deuterium LabelingTracing biodegradationProvides vibrational single-cell spectra, qualitative and quantitative analysis of isotope uptake. acs.org
GC-MS/FID Deuterated Internal StandardsAnalysis of complex samplesComprehensive detection, including compounds eluting near the solvent front. vulcanchem.com

These integrations of novel analytical methods with isotopically labeled standards like this compound are crucial for pushing the boundaries of detection and quantification in various scientific fields. symeres.comacs.org

Expanding Applications in Environmental Monitoring and Material Science Research

The unique properties of deuterated compounds are driving their application into new and expanding areas of research, particularly in environmental monitoring and material science.

In environmental science, deuterated compounds such as this compound serve as critical internal standards for the accurate quantification of pollutants and other small organic molecules in complex matrices like wastewater and food products. rsc.org The use of stable isotope-labeled analogues is essential for correcting variations in sample extraction and matrix effects, leading to more reliable data in environmental analysis. symeres.comrsc.org Beyond quantification, isotopic labeling is a powerful tool for tracing the metabolic pathways and environmental fate of contaminants like agrochemicals, providing crucial insights into their persistence and impact. symeres.com For instance, deuterium oxide is used in hydrological studies to map groundwater movement and to understand ecological food chains. zeochem.com

In material science, the substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of polymers and other materials. resolvemass.ca This "isotope effect" can lead to stronger chemical bonds, enhancing the stability and lifetime of materials. zeochem.com This is particularly valuable in the development of high-performance organic light-emitting diodes (OLEDs), where deuteration has been shown to improve longevity. zeochem.comacs.org Deuterated polymers are also indispensable tools for research. resolvemass.ca They are used in neutron scattering techniques to probe polymer structure and dynamics. Furthermore, they serve as tracers to study the degradation pathways of biodegradable materials, contributing to the development of more sustainable and eco-friendly products. resolvemass.ca The ability to create polymers with specific deuteration patterns opens up new avenues for designing materials with tailored properties for advanced applications. resolvemass.ca

The expanding roles of deuterated compounds in these fields are highlighted below.

Research AreaApplication of Deuterated CompoundsSpecific Example
Environmental Monitoring Internal standards for quantificationThis compound used in GC/MS analysis of esters in wine and cider. mdpi.com
Tracing environmental fateTracking the persistence and impact of labeled agrochemicals. symeres.com
Hydrological studiesUsing deuterium oxide to monitor groundwater distribution. zeochem.com
Material Science Enhancing material propertiesImproving the lifetime and performance of deuterated OLEDs. zeochem.comacs.org
Studying polymer degradationInvestigating degradation pathways in biodegradable polymers. resolvemass.ca
Characterizing polymer structureUsing isotope-labeled polymers to study the biosynthesis of cellulose (B213188) and lignin.

The continued innovation in the synthesis and analysis of deuterated compounds like this compound will undoubtedly fuel further expansion of their applications, addressing key challenges in environmental protection and advanced materials development. resolvemass.ca

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of Ethyl-d5 Butyrate for analytical applications?

  • Methodological Answer : this compound synthesis typically involves esterification of deuterated ethanol (CD3CD2OD) with butyric acid or its derivatives under acid-catalyzed conditions. Key steps include:

  • Deuterium Incorporation : Ensure >90% isotopic purity by using high-purity deuterated precursors and verifying via NMR (e.g., absence of proton signals at δ 1.2–1.3 ppm for CH2 groups) .
  • Characterization : Employ GC-MS or LC-HRMS to confirm molecular ion peaks (e.g., m/z 121 for [M+H]+ of this compound) and isotopic distribution. Quantitative NMR can validate deuterium content .
  • Purity Control : Use silica gel chromatography to remove non-deuterated byproducts, followed by Karl Fischer titration to ensure anhydrous conditions for stability .

Q. What are the best practices for using this compound as an internal standard in quantitative mass spectrometry?

  • Methodological Answer :

  • Matrix Matching : Prepare calibration curves in the same biological matrix (e.g., plasma, tissue homogenate) to account for ion suppression/enhancement effects.
  • Spike Concentration : Use a fixed ratio of this compound to analyte (e.g., 1:10) to maintain linearity across dynamic ranges.
  • Validation : Perform intra-day and inter-day precision tests (CV <15%) and recovery assays (85–115%) to confirm reproducibility .

Advanced Research Questions

Q. How can this compound resolve contradictions in butyrate metabolism studies, such as the "butyrate paradox"?

  • Methodological Answer : The "butyrate paradox" refers to conflicting observations where butyrate exhibits both pro- and anti-inflammatory effects. This compound enables:

  • Isotopic Tracing : Track deuterium-labeled butyrate in vivo using LC-MS/MS to distinguish endogenous vs. exogenous contributions, clarifying tissue-specific metabolic fates .
  • Dose-Response Experiments : Administer graded doses (0.1–10 mM) in cell cultures or animal models to identify concentration-dependent effects on gene expression (e.g., HDAC inhibition at low doses vs. apoptosis at high doses) .
  • Microbiome Interactions : Co-culture gut microbiota with this compound in anaerobic chambers to quantify microbial uptake and SCFA production via isotopomer analysis .

Q. What experimental designs are critical for studying this compound’s role in immune modulation?

  • Methodological Answer :

  • Animal Models : Use germ-free mice colonized with human microbiota to isolate this compound’s direct immunomodulatory effects (e.g., Treg cell differentiation) from microbial interactions .
  • Multi-Omics Integration : Pair metabolomic data (deuterium-labeled butyrate levels) with transcriptomic profiling (e.g., RNA-seq of colonocytes) to map pathways like NF-κB or PPAR-γ .
  • Ethical Controls : Include sham-treated groups and blinded analyses to mitigate bias in preclinical trials, adhering to guidelines for humane endpoints and sample size justification .

Q. How can researchers address discrepancies in this compound stability under varying physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate this compound in buffers (pH 2–8) at 37°C and quantify degradation via LC-MS. Use non-linear regression to model hydrolysis kinetics .
  • Inhibitor Studies : Add esterase inhibitors (e.g., PMSF) to biological samples to prolong deuterated compound stability during ex vivo analyses .
  • Cross-Validation : Compare deuterium retention in fecal vs. plasma samples to identify compartment-specific degradation patterns .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s bioavailability?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity in dosing regimens or model systems (e.g., in vitro vs. in vivo) .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or studies with high risk of bias (e.g., inadequate blinding) .
  • Machine Learning : Apply clustering algorithms to identify subpopulations (e.g., high vs. low butyrate absorbers) based on deuterium enrichment profiles .

Tables for Key Experimental Parameters

Parameter Recommended Value Reference
Isotopic Purity≥90% deuterium incorporation
GC-MS Detection Limit0.1 ng/mL in biological matrices
Optimal Dose (In Vitro)1–5 mM for HDAC inhibition
Stability in Plasma (Half-Life)6–8 hours (pH 7.4, 37°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.